molecular formula C11H14O3 B1626240 Methyl (4-methoxy-2-methylphenyl)acetate CAS No. 30888-94-9

Methyl (4-methoxy-2-methylphenyl)acetate

Cat. No.: B1626240
CAS No.: 30888-94-9
M. Wt: 194.23 g/mol
InChI Key: XXTWNWQHEGVDMQ-UHFFFAOYSA-N
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Description

Methyl (4-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the para position and a methyl group at the ortho position. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-methoxy-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-methoxy-2-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methoxy-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-methoxy-2-methylbenzoic acid.

    Reduction: 4-methoxy-2-methylphenylmethanol.

    Substitution: 4-methoxy-2-methyl-1-nitrobenzene or 4-methoxy-2-methyl-1-bromobenzene.

Scientific Research Applications

Methyl (4-methoxy-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of methyl (4-methoxy-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The methoxy and methyl groups on the aromatic ring can influence its binding affinity and specificity to molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxyphenylacetate: Lacks the methyl group at the ortho position.

    Methyl 2-methylphenylacetate: Lacks the methoxy group at the para position.

    Methyl phenylacetate: Lacks both the methoxy and methyl groups on the aromatic ring.

Uniqueness

Methyl (4-methoxy-2-methylphenyl)acetate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-methoxy-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-6-10(13-2)5-4-9(8)7-11(12)14-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTWNWQHEGVDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553700
Record name Methyl (4-methoxy-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30888-94-9
Record name Methyl (4-methoxy-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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